(9S,10S)-9,10,16-trihydroxyhexadecanoic acid
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Overview
Description
(9S,10S)-9,10,16-trihydroxyhexadecanoic acid is a unique organic compound characterized by the presence of three hydroxyl groups attached to a hexadecanoic acid backbone. This compound is a member of the long-chain fatty acids family and exhibits interesting chemical and biological properties due to its specific stereochemistry and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9S,10S)-9,10,16-trihydroxyhexadecanoic acid typically involves multi-step organic reactions. One common approach is the hydroxylation of hexadecanoic acid derivatives. The process may include:
Hydroxylation: Introduction of hydroxyl groups at specific positions using reagents such as osmium tetroxide or potassium permanganate.
Protection and Deprotection: Protecting groups may be used to ensure selective hydroxylation at desired positions, followed by deprotection to yield the final product.
Purification: The final product is purified using techniques like column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve biotechnological methods, such as microbial fermentation, where specific strains of microorganisms are engineered to produce the compound. This method is advantageous due to its sustainability and potential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(9S,10S)-9,10,16-trihydroxyhexadecanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like chromium trioxide or potassium dichromate.
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride.
Substitution: Hydroxyl groups can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in alkaline medium.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Thionyl chloride in pyridine, phosphorus tribromide in tetrahydrofuran.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of alkyl halides or other substituted derivatives.
Scientific Research Applications
(9S,10S)-9,10,16-trihydroxyhexadecanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Studied for its role in cellular signaling and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of biodegradable materials and surfactants.
Mechanism of Action
The mechanism of action of (9S,10S)-9,10,16-trihydroxyhexadecanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups enable the compound to participate in hydrogen bonding and other interactions with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as anti-inflammatory responses or modulation of metabolic processes.
Comparison with Similar Compounds
Similar Compounds
(9S,10S)-10-hydroxy-9-(phosphonooxy)octadecanoic acid: Similar in structure but contains a phosphonooxy group.
(9S,10S,11R)-trihydroxy-12-octadecenoic acid: Contains an additional hydroxyl group and a double bond.
Uniqueness
(9S,10S)-9,10,16-trihydroxyhexadecanoic acid is unique due to its specific stereochemistry and the presence of three hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
17941-34-3 |
---|---|
Molecular Formula |
C16H32O5 |
Molecular Weight |
304.42 g/mol |
IUPAC Name |
(9S,10S)-9,10,16-trihydroxyhexadecanoic acid |
InChI |
InChI=1S/C16H32O5/c17-13-9-5-4-7-11-15(19)14(18)10-6-2-1-3-8-12-16(20)21/h14-15,17-19H,1-13H2,(H,20,21)/t14-,15-/m0/s1 |
InChI Key |
MEHUJCGAYMDLEL-GJZGRUSLSA-N |
SMILES |
C(CCCC(C(CCCCCCO)O)O)CCCC(=O)O |
Isomeric SMILES |
C(CCC[C@@H]([C@H](CCCCCCO)O)O)CCCC(=O)O |
Canonical SMILES |
C(CCCC(C(CCCCCCO)O)O)CCCC(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
9,10,16-trihydroxypalmitic acid aleuritic acid aleuritolic acid aleuritolic acid, (R*,R*)-isomer aleuritolic acid, (R*,S*)-(+-)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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